N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group and a trimethoxybenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The reaction conditions often include the use of solvents like dichloromethane (CH₂Cl₂) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16F2N2O4S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H16F2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-5-4-11(20)8-13(12)21/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
GKNXHMSSVOQTGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.